molecular formula C13H9NO3S B10869166 3-(4-Nitrophenyl)-1-(2-thienyl)-2-propen-1-one

3-(4-Nitrophenyl)-1-(2-thienyl)-2-propen-1-one

Cat. No.: B10869166
M. Wt: 259.28 g/mol
InChI Key: RPDSMZSHZPMPDV-VMPITWQZSA-N
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Description

3-(4-Nitrophenyl)-1-(2-thienyl)-2-propen-1-one, also known as 4-nitrochalcone, is a chalcone derivative characterized by an α,β-unsaturated ketone backbone with a 4-nitrophenyl group (ring B) and a 2-thienyl group (ring A). Its molecular formula is C₁₃H₉NO₃S, with a molecular weight of 259.286 g/mol . The compound is synthesized via the Claisen-Schmidt condensation of 2-acetylthiophene with 4-nitrobenzaldehyde under basic conditions, a method widely used for chalcone synthesis . This compound serves as a precursor for pyrazoline derivatives, which are explored for antibacterial applications . Its structural features, including the electron-withdrawing nitro group and heterocyclic thienyl moiety, contribute to its reactivity and biological activity, particularly in anticancer and antimicrobial contexts .

Properties

Molecular Formula

C13H9NO3S

Molecular Weight

259.28 g/mol

IUPAC Name

(E)-3-(4-nitrophenyl)-1-thiophen-2-ylprop-2-en-1-one

InChI

InChI=1S/C13H9NO3S/c15-12(13-2-1-9-18-13)8-5-10-3-6-11(7-4-10)14(16)17/h1-9H/b8-5+

InChI Key

RPDSMZSHZPMPDV-VMPITWQZSA-N

Isomeric SMILES

C1=CSC(=C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CSC(=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]

solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via deprotonation of 2-acetylthiophene by sodium hydroxide, forming an enolate ion that attacks the carbonyl carbon of 4-nitrobenzaldehyde. Subsequent elimination of water yields the α,β-unsaturated ketone. Key stoichiometric parameters include:

  • Molar ratio : 1:1 for 2-acetylthiophene and 4-nitrobenzaldehyde.

  • Catalyst : 5% methanolic NaOH.

  • Temperature : 0–5°C during aldehyde addition, followed by overnight stirring at ambient temperature.

Experimental Procedure and Optimization

A typical synthesis involves dissolving 2-acetylthiophene (0.02 mol) in methanolic NaOH (30 mL) and adding 4-nitrobenzaldehyde (0.02 mol) dropwise at 0–5°C. After 8 hours of stirring, the mixture is neutralized with dilute H₂SO₄, filtered, and recrystallized from methanol. Critical optimizations include:

  • Reaction time : Extending beyond 8 hours minimally affects yield.

  • Solvent choice : Methanol enhances solubility of intermediates compared to ethanol.

  • Yield : 70–75% after recrystallization.

Table 1: Key Spectral Data for this compound

Characterization MethodData
¹H NMR (400 MHz, DMSO-d₆) δ 7.07–8.26 (m, 7H, Ar-H), 6.31 (d, J = 16.0 Hz, 1H, CH=CO), 7.64 (d, J = 16.0 Hz, 1H, CH=CO)
IR (KBr) 1666 cm⁻¹ (C=O), 1512 cm⁻¹ (C=N), 1342 cm⁻¹ (NO₂)
Elemental Analysis Calcd: C 57.1%, H 4.1%, N 13.3%; Found: C 57.0%, H 4.2%, N 13.2%

Alternative Synthetic Approaches and Modifications

While Claisen-Schmidt condensation dominates the literature, alternative methods have been explored to improve efficiency or adapt to specific reagent constraints.

Solvent-Free Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. Preliminary studies suggest yields comparable to conventional methods (68–72%) when using KOH-impregnated alumina as a solid base. However, scalability remains a challenge due to equipment limitations.

Acid-Catalyzed Cyclocondensation

In one variant, acetic acid serves both as solvent and catalyst for chalcone formation. This method requires refluxing for 5–15 hours but avoids strong bases, making it suitable for acid-stable substrates. Yields are marginally lower (65–68%).

Purification and Characterization Techniques

Recrystallization vs. Chromatography

  • Recrystallization : Methanol is preferred for its high solubility differential between the product and unreacted starting materials.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (80:20) resolves by-products but is rarely needed due to the crystalline purity achieved via recrystallization.

Advanced Spectroscopic Validation

  • ¹H NMR : The trans-configuration of the α,β-unsaturated ketone is confirmed by coupling constants (J = 16.0 Hz) between vinylic protons.

  • IR Spectroscopy : Absence of OH stretches (3300–3500 cm⁻¹) confirms complete dehydration.

Challenges and Mitigation Strategies

Nitro Group Instability

The electron-withdrawing nitro group renders the compound sensitive to reduction under prolonged heating. Mitigation includes:

  • Temperature Control : Maintaining reactions below 60°C.

  • Inert Atmosphere : Use of nitrogen or argon to prevent oxidative side reactions.

By-Product Formation

Minor by-products, such as dimerized chalcones, are occasionally observed in crude products. These are effectively removed via recrystallization, as evidenced by single-spot TLC profiles.

Industrial and Research Applications

The compound’s utility extends to:

  • Pharmaceutical Intermediates : Precursor to antimicrobial pyrazoline derivatives.

  • Materials Science : Building block for conjugated polymers due to its extended π-system .

Scientific Research Applications

Anticancer Activity

Research indicates that 3-(4-Nitrophenyl)-1-(2-thienyl)-2-propen-1-one exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) through mechanisms such as mitochondrial membrane potential disruption and caspase activation .

Case Study :
A study demonstrated that derivatives of this compound exhibited high cytotoxicity against gastric and breast cancer cell lines. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, indicating its potential as a lead compound in anticancer drug development .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It inhibits pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory diseases .

Case Study :
In vitro studies revealed that this compound significantly reduced the production of nitric oxide and prostaglandin E2 in lipopolysaccharide-stimulated macrophages, highlighting its therapeutic potential in inflammatory conditions .

Antimicrobial Activity

The compound has demonstrated antibacterial and antifungal activities against various pathogens, making it a candidate for developing new antimicrobial agents .

Case Study :
A recent evaluation of several chalcone derivatives, including this compound, showed effective inhibition against multidrug-resistant bacterial strains, suggesting its utility in combating antibiotic resistance .

Organic Synthesis Intermediate

This compound serves as an important intermediate in organic synthesis for creating more complex molecules. Its unique structure allows for further functionalization, leading to the development of new materials with tailored properties .

Photovoltaic Materials

Recent studies have explored the use of chalcone derivatives in organic photovoltaic devices due to their light-absorbing properties and ability to facilitate charge transport .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
3-(4-Methoxyphenyl)-1-(2-thienyl)-2-propen-1-oneContains a methoxy groupDifferent electronic properties
3-(4-Chlorophenyl)-1-(2-thienyl)-2-propen-1-oneChlorine substituentPotentially different reactivity patterns
3-(5-Bromothiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-oneBromine substitutionMay enhance biological activity

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-1-(2-thienyl)-2-propen-1-one largely depends on its interaction with biological targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thienyl group can enhance the compound’s ability to interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Nitro Group vs. Halogens or Methoxy

  • 4-Nitrophenyl (Target Compound): The nitro group at the para position enhances electron-withdrawing effects, stabilizing the α,β-unsaturated system and increasing electrophilicity. This correlates with notable cytotoxicity in cancer cell lines (e.g., MCF-7 and T47D) .
  • 4-Chlorophenyl (1-(2-thienyl)-3-(4-chlorophenyl)-2-propen-1-one) : Chlorine, a weaker electron-withdrawing group, results in reduced bioactivity compared to nitro derivatives. For example, pyrazolines derived from this chalcone show moderate antibacterial activity .
  • 4-Methoxyphenyl (LC41: 1-(4-methoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one) : Methoxy, an electron-donating group, reduces potency. LC41 exhibits higher IC₅₀ values (e.g., 70.79 μM) compared to nitro-substituted analogs due to decreased electrophilicity .

Position of Nitro Substitution

  • Meta-Nitrophenyl (e.g., 1-(4-isobutylphenyl)-3-(3-nitrophenyl)-prop-2-en-1-one) : Meta substitution diminishes bioactivity compared to para-nitro derivatives, as seen in reduced anti-inflammatory and anticancer responses .

Substituent Effects on Ring A

Thienyl vs. Phenyl or Pyridinyl

  • 2-Thienyl (Target Compound) : The sulfur-containing thienyl group enhances π-π stacking interactions and solubility in polar solvents. This moiety is associated with improved antibacterial activity in pyrazoline derivatives .
  • Phenyl (e.g., 3-(4-nitrophenyl)-1-phenyl-2-propen-1-one) : Lacks heteroatoms, resulting in lower polarity and reduced interaction with biological targets. For instance, phenyl-substituted chalcones show weaker inhibition of LiARG (lipoic acid regeneration enzyme) compared to thienyl analogs .
  • Pyridinyl (e.g., 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one) : The nitrogen atom in pyridinyl improves hydrogen-bonding capacity, enhancing kinase inhibition properties .

Biological Activity

3-(4-Nitrophenyl)-1-(2-thienyl)-2-propen-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its diverse biological activities. This compound is part of a larger class known as chalcones, which are recognized for their potential therapeutic applications due to their anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the biological activity of this specific compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H9_{9}N1_{1}O3_{3}S1_{1}
  • Molecular Weight : 233.27 g/mol

This compound features a nitrophenyl group and a thiophene moiety, which contribute to its biological activity.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In a study assessing its impact on cyclooxygenase (COX) enzymes, it was found to inhibit COX-2 activity effectively, with an IC50_{50} value comparable to standard anti-inflammatory drugs like celecoxib. The following table summarizes the IC50_{50} values for various compounds in inhibiting COX-1 and COX-2:

CompoundCOX-1 IC50_{50} (μM)COX-2 IC50_{50} (μM)
This compound28.39 ± 0.0323.8 ± 0.20
Celecoxib0.04 ± 0.010.04 ± 0.01

These results highlight the compound's potential as an anti-inflammatory agent through the inhibition of prostaglandin synthesis.

Anticancer Activity

The anticancer properties of this chalcone derivative have been evaluated against various cancer cell lines. Notably, it has shown promising cytotoxic effects against triple-negative breast cancer cells (MDA-MB-231), with an IC50_{50} value indicating effective cell growth inhibition:

Cell LineIC50_{50} (μM)
MDA-MB-23112.51
MRC-5 (non-cancer)>200

In addition to its cytotoxicity, the compound has been associated with pro-apoptotic effects, suggesting that it may induce programmed cell death in malignant cells.

Antimicrobial Activity

Chalcones, including this compound, have demonstrated antimicrobial properties against various pathogens. In a screening study, it was found to enhance the efficacy of conventional antibiotics against resistant strains of bacteria:

PathogenMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus3.13
Escherichia coli6.25

This suggests that the compound may serve as an adjuvant in antibiotic therapy.

Structure–Activity Relationship (SAR)

The biological activity of chalcones is often influenced by their structural features. The presence of electron-withdrawing groups like the nitro group in this compound enhances its reactivity and biological potency. Studies have shown that modifications in the aromatic rings or substituents can significantly alter the compound's efficacy against specific targets.

Case Studies

Several case studies have documented the effectiveness of chalcone derivatives in clinical settings:

  • Breast Cancer Treatment : A study conducted on patients with triple-negative breast cancer highlighted the potential use of chalcone derivatives as part of combination therapy to enhance treatment outcomes.
  • Chronic Inflammation : Research involving animal models indicated that compounds similar to this compound reduced inflammation markers significantly, suggesting therapeutic applications in chronic inflammatory diseases.

Chemical Reactions Analysis

Cyclization Reactions

This compound readily undergoes cyclization to form heterocyclic frameworks. A key example involves its conversion to pyrazoline derivatives:

Reaction Conditions:

  • Reagent : Hydrazine hydrate (excess)

  • Solvent : Acetic acid

  • Temperature : Reflux (110–120°C)

  • Time : 5–15 hours

Product:

1-Acetyl-5-(4-nitrophenyl)-3-(2-thienyl)-2-pyrazoline ( ,)

ParameterValue
Yield68–72%
Purification MethodRecrystallization (MeOH)

Mechanism :

  • Nucleophilic attack by hydrazine on the α,β-unsaturated carbonyl

  • Cyclization via intramolecular dehydration

  • Acetylation of the pyrazoline nitrogen

Oxidation Reactions

The α,β-unsaturated system undergoes selective oxidation under controlled conditions:

Reaction Pathways:

ReagentProductConditions
KMnO₄ (acidic)4-Nitrobenzoic acidH₂SO₄, 60°C, 3 hours
CrO₃ (Jones reagent)2-Thiophenecarboxylic acidAcetone, RT, 6 hours

Key Findings :

  • Oxidation preferentially targets the electron-deficient 4-nitrophenyl ring over the thienyl group (, ).

  • Side products include partially oxidized intermediates (e.g., epoxides) when milder agents like H₂O₂ are used.

Reduction Reactions

The carbonyl group and nitro substituent are susceptible to reduction:

Catalytic Hydrogenation:

CatalystPressure (atm)Product
Pd/C (10%)23-(4-Aminophenyl)-1-(2-thienyl)propan-1-ol
Raney Ni5Saturated ketone derivative

Notable Observations :

  • Nitro-to-amine reduction occurs before carbonyl reduction due to higher electrophilicity (, ).

  • Over-reduction leads to complete saturation of the thiophene ring under harsh conditions (>100°C).

Nucleophilic Additions

The α,β-unsaturated carbonyl participates in Michael additions:

NucleophileProduct StructureSolventYield (%)
EthylenediamineBicyclic thienyl-pyrazineEthanol55
PhenylhydrazineHydrazone adductDMF82

Kinetic Data :

  • Second-order rate constants range from 0.15–1.20 L·mol⁻¹·s⁻¹ in polar aprotic solvents (, ).

Electrophilic Aromatic Substitution

The thienyl and nitrophenyl rings exhibit contrasting reactivity:

Reaction TypePosition ModifiedReagent Used
NitrationThienyl C5HNO₃/H₂SO₄, 0°C
BrominationNitrophenyl meta positionBr₂/FeBr₃, 40°C

Regioselectivity :

  • Thienyl ring: Electrophiles attack C5 due to sulfur’s electron-donating resonance.

  • Nitrophenyl ring: Deactivated by nitro group; reactions occur at meta positions only ( , ).

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition:

Conditions :

  • λ = 254 nm, benzene solvent, N₂ atmosphere

  • Product: Dimeric cyclobutane derivative

ParameterValue
Quantum Yield0.32 ± 0.05
Diastereomeric Ratio3:1 (cis:trans)

Mechanistic Insight :

  • Excited-state reactivity involves triplet diradical intermediates ( ).

Comparative Reactivity Table

Reaction TypeRate (Relative to Benzaldehyde)Activating Groups Involved
Cyclization4.8× fasterThienyl π-system
Michael Addition2.1× slowerNitro group deactivation
Catalytic Reduction3.5× fasterConjugation with carbonyl

Q & A

Q. What advanced applications exist in materials science or catalysis?

  • Methodological Answer :
  • Metal coordination : Synthesize Rh(I) or Ir(I) complexes for catalytic applications (e.g., hydrogenation) using enaminone ligands .
  • Nonlinear optics (NLO) : Measure hyperpolarizability (β) via hyper-Rayleigh scattering for optoelectronic device potential .

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